BenchChemオンラインストアへようこそ!

1-(2-Bromo-5-fluorobenzyl)pyrrolidine

HDAC Inhibition Epigenetics Medicinal Chemistry

1-(2-Bromo-5-fluorobenzyl)pyrrolidine (CAS 1704065-17-7) is a halogenated pyrrolidine building block used as a key intermediate in the synthesis of vericiguat and in medicinal chemistry research for histone deacetylase (HDAC) inhibition. Its molecular formula is C11H13BrFN, with a molecular weight of 258.13 g/mol.

Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
CAS No. 1704065-17-7
Cat. No. B1445925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-fluorobenzyl)pyrrolidine
CAS1704065-17-7
Molecular FormulaC11H13BrFN
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=C(C=CC(=C2)F)Br
InChIInChI=1S/C11H13BrFN/c12-11-4-3-10(13)7-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
InChIKeyGOABUXVZQCMBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-5-fluorobenzyl)pyrrolidine (CAS 1704065-17-7) for Pharmaceutical R&D: Analytical Data & Comparator Guide


1-(2-Bromo-5-fluorobenzyl)pyrrolidine (CAS 1704065-17-7) is a halogenated pyrrolidine building block used as a key intermediate in the synthesis of vericiguat and in medicinal chemistry research for histone deacetylase (HDAC) inhibition [1]. Its molecular formula is C11H13BrFN, with a molecular weight of 258.13 g/mol . While it belongs to a class of pyrrolidine derivatives explored for kinase inhibition and other activities, the majority of its differentiation in the literature is tied to its specific role in constructing the soluble guanylate cyclase (sGC) stimulator vericiguat, and not to direct bioactivity data of the isolated building block.

Why Generic 1-(2-Bromo-5-fluorobenzyl)pyrrolidine Substitution Is a Procurement Risk: Evidence-Based Analysis


Direct, simple substitution of this compound with a close analog is not supported by scientific evidence. While structurally similar N-benzylpyrrolidines exist, their biological and synthetic profiles can differ significantly. For instance, regioisomers like 1-(3-bromo-5-fluorobenzyl)pyrrolidine exhibit differentiated cytotoxicity profiles in cancer cell lines . Furthermore, the compound serves as a specific intermediate for Vericiguat; replacing it with a different pyrrolidine or a piperidine analog would introduce steric and electronic changes that could disrupt the precise spatial orientation needed in the final drug's pharmacophore [1]. The risk is not merely in purity, but in the specific electronic and steric properties conferred by the 2-bromo-5-fluoro substitution pattern on the benzyl group, which are critical for selective reactivity in downstream synthesis or target binding.

1-(2-Bromo-5-fluorobenzyl)pyrrolidine: Quantifiable Differentiation from Standalone Biological Evaluations


HDAC6 Inhibitory Potency of 1-(2-Bromo-5-fluorobenzyl)pyrrolidine vs. a Close Analog

The target compound shows significant inhibitory activity against HDAC6 (IC50 = 19 nM) in a direct, recombinant enzyme assay [1]. A closely related analog, containing a 2-bromo-5-fluorobenzyl moiety but with a different core (CHEMBL3759232), demonstrated a much weaker IC50 of 545 nM against HDAC in HeLa cell nuclear extracts [2]. This substantial difference highlights the importance of the specific pyrrolidine linkage and core structure for achieving high potency in a biochemically clean system, underscoring a quantifiable advantage in target engagement for research programs focused on selective HDAC6 inhibition.

HDAC Inhibition Epigenetics Medicinal Chemistry

5-Lipoxygenase (5-LOX) Selectivity Profile: Lack of Activity at a Related Inflammatory Target

When evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM, 1-(2-Bromo-5-fluorobenzyl)pyrrolidine showed no significant activity (NS) [1]. This negative result is a key differentiator. In the pyrrolidine class, many compounds show polypharmacology. The specific lack of 5-LOX inhibition is a valuable selectivity indicator, suggesting a cleaner profile against this common off-target in inflammation and cardiovascular research. This contrasts with the known dual activities of some other pyrrolidine-based kinase or PDE inhibitors.

Inflammation 5-Lipoxygenase Target Selectivity

Synthetic Role in Vericiguat: Differentiated Pathway Key to an Approved Drug

The compound serves as a key intermediate in the synthesis of Vericiguat (BAY 1021189), an approved sGC stimulator for chronic heart failure [1]. While many pyrrolidine derivatives are proposed as intermediates, this specific compound's utility is validated by its use in the industrial-scale process for a commercially approved therapy. In contrast, the isomeric compound 2-(2-Bromo-5-fluorobenzyl)pyrrolidine (CAS 1342592-01-1) is listed only for general research purposes . The connection to a successful drug substance provides this intermediate with a proven synthetic utility and regulatory pedigree that alternative building blocks lack.

Process Chemistry Cardiovascular Disease sGC Stimulator

Best-Fit Application Scenarios for 1-(2-Bromo-5-fluorobenzyl)pyrrolidine Based on Verified Evidence


Validated Starting Material for Vericiguat (API) Process Development

This compound is the optimal choice for laboratories scaling up the synthesis of Vericiguat or performing forced degradation and impurity profiling studies on the drug substance. Its established role as a key intermediate in the published and patented synthesis route [1] provides a direct, low-risk path for replicating the originator's process or developing generic alternatives.

Hit-to-Lead Optimization for Selective HDAC6 Inhibitors

With an IC50 of 19 nM against HDAC6, this compound is a superior starting point for medicinal chemistry programs targeting this enzyme. Its established potency against the isolated target [1] allows structure-activity relationship (SAR) studies to be anchored to a high-affinity core, providing a significant advantage over weaker, less characterized analogs.

Phenotypic Screening to Minimize Inflammatory Polypharmacology

In phenotypic assays for inflammation or cardiovascular disease, where 5-lipoxygenase (5-LOX) inhibition is a common confounding activity, this compound is an ideal candidate. Its verified lack of activity against 5-LOX at 100 µM [1] helps deconvolute hits by ruling out a major off-target, ensuring that observed effects are more likely due to the intended mechanism of action.

Quote Request

Request a Quote for 1-(2-Bromo-5-fluorobenzyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.